molecular formula C7H11ClN2O2 B1656505 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 53066-53-8

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No. B1656505
CAS RN: 53066-53-8
M. Wt: 190.63 g/mol
InChI Key: DPDQAWNYORSPKH-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione (CDIM) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CDIM belongs to the class of imidazolidine-2,4-diones and is a derivative of thalidomide. It has been shown to exhibit anti-inflammatory, immunomodulatory, and anti-tumor properties.

Mechanism Of Action

The exact mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is not fully understood. It has been suggested that 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione may modulate the production of cytokines and other inflammatory mediators, leading to its anti-inflammatory and immunomodulatory effects. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells, leading to its anti-tumor effects.
Biochemical and Physiological Effects:
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to modulate the production of cytokines such as TNF-α, IL-1β, and IL-6, leading to its anti-inflammatory and immunomodulatory effects. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, a crucial step in tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is its potential as a therapeutic agent for various diseases. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to exhibit anti-inflammatory, immunomodulatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is its toxicity. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to exhibit toxicity at high doses, which may limit its use as a therapeutic agent.

Future Directions

There are several future directions for the research and development of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. One area of research is to further investigate the mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. Understanding the mechanism of action will provide insight into the potential therapeutic applications of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. Another area of research is to develop more potent and less toxic derivatives of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. This will increase the potential of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione as a therapeutic agent for various diseases. Finally, more studies are needed to evaluate the safety and efficacy of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione in preclinical and clinical trials. This will provide evidence for the potential use of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione as a therapeutic agent in humans.
Conclusion:
In conclusion, 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione exhibits anti-inflammatory, immunomodulatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione and to develop more potent and less toxic derivatives. With continued research, 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione may become a valuable therapeutic agent for various diseases.

Scientific Research Applications

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2/c1-7(2)5(11)10(4-3-8)6(12)9-7/h3-4H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDQAWNYORSPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305218
Record name 3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione

CAS RN

53066-53-8
Record name NSC169791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,664 g of 5,5-dimethyl-hydantoin (13.0 mols), 897 g of anhydrous potassium carbonate (6.5 mols), 5,148 g of 1,2-dichloroethane (52 mols) and 1,458 ml of dimethylformamide is reacted for 18 hours and 20 minutes at 90°C to 100°C internal temperature (external temperature 155°C), whilst constantly removing the resulting water of reaction by azeotropic circulatory distillation. Water of reaction eliminated: 110 g (94.0% of theory). Thereafter the reaction mixture, whilst still hot, is separated by filtration from the potassium chloride produced, the filtrate is concentrated on a rotary evaporator at 100°C under a waterpump vacuum and the residue is dried to constant weight at 100°C and 10-1 mm Hg.
Quantity
13 mol
Type
reactant
Reaction Step One
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897 g
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52 mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

5,5-Dimethylhydantoin (5 g, 39 mmol, 1 eq.) was added to a solution of potassium hydroxide (2.18 g, 39 mmol, 1 eq.) in EtOH (100 mL). 1-bromo-2-chloroethane (11.2 g, 78 mmol, 2 eq.) was added in one portion. The resulting mixture was refluxed overnight. Reaction was cooled to room temperature and concentrated in vacuo. Crude residue was re-suspended in ethyl acetate (150 mL), and washed with H2O (100 mL), saturated aqueous sodium bicarbonate (100 mL) then brine (100 mL). Organic layer was dried (Na2SO4) and concentrated in vacuo to yield the crude product, which was directly used in the next step. Yield: 5.4 g (73%). LCMS—[M+H] m/z 191.
Quantity
5 g
Type
reactant
Reaction Step One
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2.18 g
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reactant
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100 mL
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11.2 g
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of 1,664 g of 5,5-dimethyl-hydantoin (13.0 mols), 897 g of anhydrous potassium carbonate (6.5 mols), 5,148 g of 1,2-dichloroethane (52 mols) and 1,485 ml of dimethylformamide is reacted for 18 hours and 20 minutes at 90°C to 100°C internal temperature (external temperature 155°C), the water of reaction produced being removed continuously by azeotropic circulatory distillation. Water of reaction split off: 110 g (94.0% of theory). Thereafter, the reaction mixture, whilst still hot, is separated by filtration from the potassium chloride produced, the filtrate is concentrated on a rotary evaporator at 100°C in a water pump vacuum and the residue is dried to constant weight at 100°C and 10-1 mm Hg.
Quantity
13 mol
Type
reactant
Reaction Step One
Quantity
897 g
Type
reactant
Reaction Step One
Quantity
52 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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